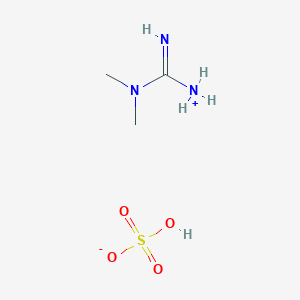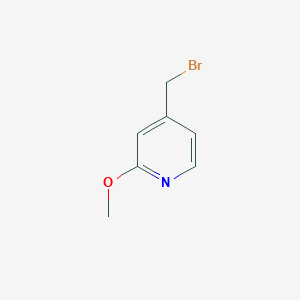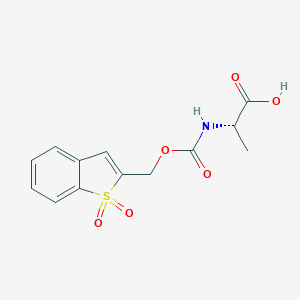
Shikimate-3-phosphate trisodium salt
Übersicht
Beschreibung
Shikimate-3-phosphate trisodium salt is a substrate for EPSP synthase, which is used in amino acid synthesis and glyphosate resistance in GMO crops . It is a herbicide that inhibits the enzyme EPSPS, which is essential for the production of aromatic amino acids in plants .
Synthesis Analysis
Shikimate-3-phosphate trisodium salt is derived from the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria that is responsible for the biosynthesis of aromatic amino acids and other metabolites .
Molecular Structure Analysis
The molecular formula of Shikimate-3-phosphate trisodium salt is C7H8Na3O8P . The compound is a substrate for 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) which is the target for the broad-spectrum herbicide N-(phosphonomethyl)glycine (glyphosate) .
Chemical Reactions Analysis
Shikimate-3-phosphate trisodium salt (S3P-TNa) is the substrate for 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) which is the target for the broad-spectrum herbicide N-(phosphonomethyl)glycine (glyphosate) . It binds to the active site of the enzyme and prevents it from functioning properly .
Physical And Chemical Properties Analysis
The molecular weight of Shikimate-3-phosphate trisodium salt is 320.08 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The exact mass is 319.96498705 g/mol .
Wissenschaftliche Forschungsanwendungen
Intermediate in Aromatic Amino Acid Biosynthesis
Shikimate-3-Phosphate acts as an intermediate in the shikimic acid pathway of aromatic amino acid biosynthesis in microorganisms . This pathway plays a significant role in the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan .
Substrate for EPSP Synthase
Shikimate-3-Phosphate provides a substrate for enolpyruvylshikimate phosphate (EPSP) synthase . EPSP synthase is an essential enzyme in the shikimate pathway .
Glyphosate Resistance in GMO Crops
Shikimate-3-Phosphate is used in research related to glyphosate resistance in genetically modified (GMO) crops . Glyphosate is a widely used herbicide, and resistance to it is a significant concern in agriculture.
Antimicrobial Agents Development
The shikimate pathway, in which Shikimate-3-Phosphate is an intermediate, is a crucial target for developing antimicrobial agents . This is because the pathway is present in bacteria, fungi, and some parasites, but absent in animals .
Herbicide Development
The shikimate pathway is also a target for herbicide development . Inhibitors of the enzymes in this pathway can potentially serve as effective herbicides .
Bioinformatics Research
The shikimate pathway and its enzymes, including those that interact with Shikimate-3-Phosphate, are subjects of bioinformatics research . By applying bioinformatics tools, thousands of enzyme inhibitors of this metabolic pathway can be prospected at a low cost and in a short time .
Wirkmechanismus
Target of Action
Shikimate-3-phosphate trisodium salt (S-3-P Trisodium) primarily targets the enzyme 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) . EPSPS is a key enzyme in the shikimate pathway, which is responsible for the production of aromatic amino acids and chorismate-derived secondary metabolites in plants, fungi, and microorganisms .
Mode of Action
S-3-P Trisodium acts as a substrate for EPSPS . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction prevents the normal functioning of the shikimate pathway, leading to a disruption in the synthesis of aromatic amino acids .
Biochemical Pathways
The compound is derived from the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria that is responsible for the biosynthesis of aromatic amino acids and other metabolites . As an intermediate in the shikimate pathway, S-3-P Trisodium plays a crucial role in the biosynthesis of aromatic amino acids .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of EPSPS by S-3-P Trisodium leads to a disruption in the shikimate pathway, preventing the synthesis of aromatic amino acids . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on the shikimate pathway for the production of these essential compounds .
Action Environment
The action of S-3-P Trisodium can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCNOWSDNBSGQ-PFYBVYJXSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Na3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472277 | |
| Record name | Shikimate-3-phosphate trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikimate-3-phosphate trisodium salt | |
CAS RN |
143393-03-7 | |
| Record name | Shikimate-3-phosphate trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143393-03-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



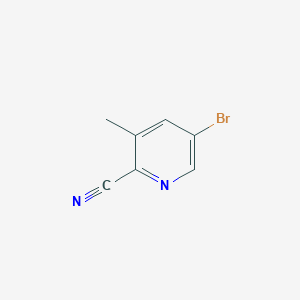
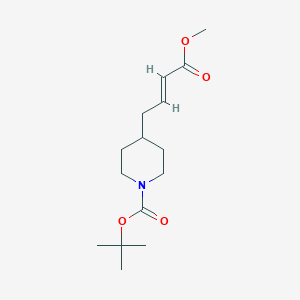


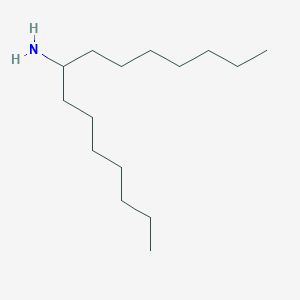

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
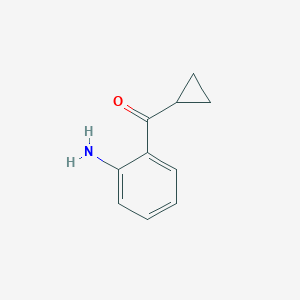
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)

